(2S)-2-(2-methoxypropan-2-yl)pyrrolidine

説明

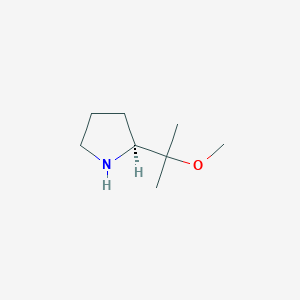

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine: is a chiral pyrrolidine derivative. This compound is characterized by the presence of a pyrrolidine ring substituted at the second position with a 2-methoxypropan-2-yl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxypropan-2-yl halide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

化学反応の分析

Types of Reactions:

Oxidation: (2S)-2-(2-methoxypropan-2-yl)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Oxidation: The major products are typically oxidized derivatives of the pyrrolidine ring.

Reduction: The major products are reduced derivatives, often with the methoxy group converted to a hydroxyl group.

Substitution: The major products are substituted pyrrolidine derivatives with the methoxy group replaced by the nucleophile.

科学的研究の応用

Chemistry: (2S)-2-(2-methoxypropan-2-yl)pyrrolidine is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chiral compounds on biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a valuable tool in drug design.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate enhances the efficiency and selectivity of industrial processes.

作用機序

The mechanism of action of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors in a specific orientation, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

類似化合物との比較

(2R)-2-(2-methoxypropan-2-yl)pyrrolidine: The enantiomer of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine, differing in the spatial arrangement of the substituents around the chiral center.

2-(2-methoxypropan-2-yl)pyrrolidine: A non-chiral version of the compound, lacking the specific stereochemistry.

2-(2-methoxyethyl)pyrrolidine: A similar compound with a different substituent at the second position of the pyrrolidine ring.

Uniqueness: The uniqueness of this compound lies in its specific (2S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.

生物活性

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine is a chiral compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews the structural characteristics, synthesis methods, and preliminary findings related to its biological activity, drawing on diverse sources to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is C₈H₁₇NO, featuring a pyrrolidine ring substituted at the second position with a 2-methoxypropan-2-yl group. The presence of a chiral center and a nitrogen atom suggests potential applications in asymmetric catalysis and drug design. The compound has a density of 0.91 g/cm³ and a boiling point of approximately 173.5ºC at 760 mmHg.

Table 1: Structural Features Comparison

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Pyrrolidine ring + 2-methoxypropan-2-yl group | Potential neuroprotective effects |

| (S)-Proline | Pyrrolidine ring | Naturally occurring amino acid |

| (S)-N-Boc-proline | Pyrrolidine ring + Boc group | Used in peptide synthesis |

| (S)-Pyrrolidine | Simple pyrrolidine structure | Basic building block |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Chiral Auxiliary Method : Utilizes chiral auxiliaries to facilitate the formation of the desired stereoisomer.

- Enantioselective Synthesis : Employs catalysts that promote the formation of one enantiomer over another.

- Substitution Reactions : Involves nucleophilic substitution at the nitrogen or carbon centers of pyrrolidine derivatives.

Further research is needed to optimize these methods for higher yields and purity.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, potentially exhibiting neuroprotective effects similar to other compounds with structural similarities. However, detailed mechanisms of action remain largely unexplored.

Case Studies and Research Findings

- Pharmacological Potential : Research indicates that compounds with similar structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.

- Asymmetric Catalysis : The unique structural features of this compound suggest it could serve as an effective chiral scaffold in drug synthesis, enhancing the biological activity of derived compounds.

- Comparative Studies : A study comparing various pyrrolidine derivatives highlighted that modifications at the 2-position significantly influence biological activity, suggesting that further exploration into this compound's derivatives could yield valuable insights into its therapeutic potential .

特性

IUPAC Name |

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGUMFCNPREQSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369782 | |

| Record name | (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118971-00-9 | |

| Record name | (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。